Human DHODH Enzyme Inhibition: 5‑Chloro vs. 5‑Unsubstituted and 5‑Fluoro Analogues
5‑Chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione inhibits recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 45 nM in an enzymatic assay [1]. By contrast, the des‑chloro (5‑H) analogue shows an IC₅₀ >1 µM under identical conditions, while the 5‑fluoro derivative exhibits an IC₅₀ of 210 nM [2]. This represents an >22‑fold improvement in potency conferred by the 5‑chloro substituent relative to the hydrogen baseline and a 4.7‑fold advantage over the 5‑fluoro congener.
| Evidence Dimension | Inhibition of recombinant human DHODH (enzymatic assay) |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM |
| Comparator Or Baseline | 5‑H analogue IC₅₀ >1000 nM; 5‑F analogue IC₅₀ = 210 nM |
| Quantified Difference | 5‑Cl vs 5‑H: >22‑fold more potent; 5‑Cl vs 5‑F: 4.7‑fold more potent |
| Conditions | Recombinant N‑terminal GST‑tagged human DHODH (residues 31‑395) expressed in E. coli BL21(DE3); inhibition measured via standard chromogenic assay. |
Why This Matters
For projects targeting DHODH in oncology or autoimmune indications, the 45 nM IC₅₀ of the 5‑chloro derivative offers a substantially lower dose projection and wider therapeutic index compared to the 5‑H or 5‑F alternatives, directly influencing lead selection and procurement scale‑up decisions.
- [1] BindingDB Entry BDBM50235593, CHEMBL4062046: IC50 45 nM for human DHODH. US Patent US12162877, Compound 2. View Source
- [2] US Patent US12162877 B2. Pyridopyrimidinedione derivatives as DHODH inhibitors. Comparative data for 5‑H and 5‑F analogues provided in biological examples. View Source
